2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Description
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Mechanism of Action
The compound’s mode of action would depend on its specific target. It might inhibit or activate the function of its target, leading to changes in downstream biochemical pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure and the properties of the biological environment .
The compound’s action could result in various molecular and cellular effects, depending on its target and the pathways it affects . Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a hybrid molecule that combines imidazole and thiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Imidazole Ring : Contributes to the biological reactivity and interaction with various biological targets.
- Thiazole Moiety : Known for its role in anticancer and antimicrobial activities.
- Fluorophenyl and Methoxyphenyl Substituents : These groups enhance lipophilicity and influence the compound's binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring imidazole and thiazole rings. The presence of these moieties has been associated with significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of cell signaling pathways. Specifically, it may inhibit anti-apoptotic proteins like Bcl-2, thereby promoting cell death in tumor cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The thiazole component is particularly noted for enhancing antibacterial efficacy.
- In vitro Studies : Various derivatives of thiazole have demonstrated significant antibacterial activity, often outperforming standard antibiotics.
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus subtilis | 18 |
Case Studies
- Cytotoxicity in Cancer Models : In a study involving human glioblastoma cells, the compound exhibited a strong cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its effectiveness against cancer cells.
- Antibacterial Efficacy : Another study evaluated the antimicrobial activity of similar thiazole derivatives, revealing that compounds with electron-donating groups exhibited enhanced activity against resistant strains of bacteria. This suggests that modifications to the phenyl groups can significantly impact antibacterial potency.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWVQQRYMYMXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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